molecular formula C10H12IN B13328673 (S)-2-(3-Iodophenyl)pyrrolidine

(S)-2-(3-Iodophenyl)pyrrolidine

Cat. No.: B13328673
M. Wt: 273.11 g/mol
InChI Key: GOTZSBYCEAUXCK-JTQLQIEISA-N
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Description

(S)-2-(3-Iodophenyl)pyrrolidine is an organic compound with the molecular formula C10H12IN. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyrrolidine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-Iodophenyl)pyrrolidine typically involves the reaction of a suitable pyrrolidine derivative with an iodinated benzene compound. One common method is the nucleophilic substitution reaction where a pyrrolidine ring is introduced to a 3-iodophenyl precursor under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-Iodophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to remove the iodine atom or reduce other functional groups present in the molecule.

    Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted phenylpyrrolidines.

Scientific Research Applications

(S)-2-(3-Iodophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Medicine: Research into this compound may lead to the development of new pharmaceuticals, especially those targeting specific receptors or enzymes.

    Industry: The compound’s reactivity and structural properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-(3-Iodophenyl)pyrrolidine involves its interaction with specific molecular targets. The iodine atom in the phenyl ring can participate in halogen bonding, which can influence the compound’s binding affinity to proteins or other biological molecules. The pyrrolidine ring may also interact with hydrophobic pockets in target proteins, enhancing the compound’s overall binding strength and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-Iodophenyl)pyrrolidine: The enantiomer of (S)-2-(3-Iodophenyl)pyrrolidine, which has a mirror-image structure.

    2-(4-Iodophenyl)pyrrolidine: A similar compound with the iodine atom positioned at the 4-position of the phenyl ring.

    2-(3-Bromophenyl)pyrrolidine: A brominated analog of this compound.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of an iodine atom, which can participate in unique halogen bonding interactions. These properties distinguish it from its analogs and make it a valuable compound for various research applications.

Properties

Molecular Formula

C10H12IN

Molecular Weight

273.11 g/mol

IUPAC Name

(2S)-2-(3-iodophenyl)pyrrolidine

InChI

InChI=1S/C10H12IN/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6H2/t10-/m0/s1

InChI Key

GOTZSBYCEAUXCK-JTQLQIEISA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC(=CC=C2)I

Canonical SMILES

C1CC(NC1)C2=CC(=CC=C2)I

Origin of Product

United States

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